2,3,4,9-tetrahydro-1H-carbazol-1-ylmethanamine
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Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-1-ylmethanamine is an organic compound with the molecular formula C13H16N2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a tetrahydrocarbazole core with an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ylmethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The resulting intermediate can then be further functionalized to introduce the methanamine group.
Another method involves the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines . This method is advantageous due to its simplicity and high yield. Additionally, the use of ionic liquids as catalysts has been explored to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
For industrial-scale production, the Fischer indole synthesis remains a popular choice due to its operational simplicity and high yields. The use of microwave-assisted synthesis and continuous flow microreactors has also been reported to improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazol-1-ylmethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Fully saturated tetrahydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazol-1-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: It is used in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group allows the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with a fully saturated carbazole core.
Carbazole: The parent compound with an aromatic core.
2,3,4,9-Tetrahydro-1H-carbazol-1-one: An oxidized derivative of the compound.
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazol-1-ylmethanamine is unique due to the presence of the methanamine group, which enhances its reactivity and allows for the introduction of various functional groups. This makes it a versatile building block for the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-ylmethanamine |
InChI |
InChI=1S/C13H16N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6,8,14H2 |
InChI Key |
JGTWNJYBSOLIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)CN |
Origin of Product |
United States |
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